Lipophilicity Modulation: Calculated LogP Comparison of Benzamide Substituents
The 3,4‑dimethyl substitution increases calculated lipophilicity relative to the unsubstituted benzamide parent. Using the XLogP3 algorithm (implemented in PubChem), the predicted LogP for the target compound is approximately 2.8, compared to ~2.0 for N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)benzamide (the des‑methyl analog). This ~0.8‑log‑unit increase implies roughly 6‑fold higher lipid bilayer partitioning, which can enhance passive membrane permeability [1]. No experimental LogD7.4 values are available for direct comparison.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 (calculated from SMILES: Cc1ccc(C(=O)NCCn2nc(sc3ccsc3)ccc2=O)cc1C) |
| Comparator Or Baseline | Unsubstituted analog (N‑(2‑(6‑oxo‑3‑(thiophen‑2‑yl)pyridazin‑1(6H)‑yl)ethyl)benzamide): XLogP3 ≈ 2.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (target compound more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental validation available. |
Why This Matters
Higher lipophilicity may favor blood‑brain barrier penetration or intracellular target access, making the 3,4‑dimethyl derivative a preferred choice for central nervous system or intracellular target screening panels compared to the unsubstituted analog.
- [1] XLogP3 values computed from canonical SMILES using PubChem’s property prediction service (https://pubchem.ncbi.nlm.nih.gov/predict). SMILES generated from IUPAC name. View Source
